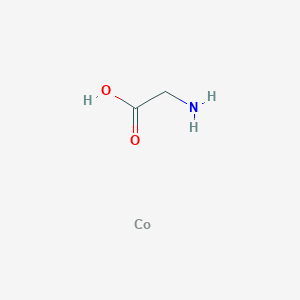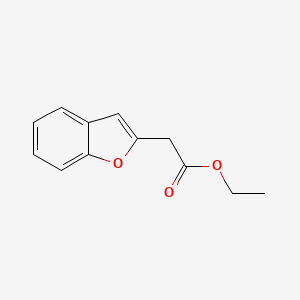
Benzofuran-2-yl-acetic acid ethyl ester
Overview
Description
Benzofuran-2-yl-acetic acid ethyl ester is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, AgNTf2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .Physical and Chemical Properties Analysis
Most of the esters, including this compound, are liquids with much lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Scientific Research Applications
Antioxidant and Antibacterial Activities
Benzofuran-2-yl-acetic acid ethyl ester and its derivatives exhibit significant antioxidant and antibacterial properties. A study by Shankerrao et al. (2013) demonstrated that certain compounds derived from benzofuran-2-yl-acetic acid showed good chelating ability with iron ions and scavenging activity with DPPH free radicals. These compounds also displayed potent antibacterial activities against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao et al., 2013).
Prodrug Research
In prodrug research, the hydrolysis kinetics of benzofuran-2-acetic esters have been studied for potential application as prodrugs. Gu et al. (1989) examined the chemical and enzymatic hydrolysis of these esters, highlighting their potential as prodrugs due to their hydrolysis properties in various pH conditions (Gu, Dunn, & Dvorak, 1989).
Antimicrobial Screening
Compounds derived from this compound have been reported to have antimicrobial effects. Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, showing notable antimicrobial activities, which indicates their potential use in developing new antimicrobial agents (Kumari et al., 2019).
Herbicidal Potential
Research by Araniti et al. (2019) explored the use of benzofuran-2-acetic esters as natural-like herbicides. They found that these compounds, particularly methyl 2-(5-methoxybenzofuran-2-yl)hexanoate, exhibited significant phytotoxic activity and herbicidal potential, suggesting their efficiency as eco-friendly herbicides (Araniti et al., 2019).
Antituberculosis Study
Thorat et al. (2016) conducted a study on benzofuran compounds, which included the synthesis of esters of 1-benzofuran-2-carboxylate derivatives. Their research provided insights into the potential use of these compounds in antituberculosis applications (Thorat et al., 2016).
Safety and Hazards
The safety data sheet for benzofuran-2-boronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzofuran compounds, including benzofuran-2-yl-acetic acid ethyl ester, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Benzofuran esters are also an important development direction of antioxidant drugs . Therefore, there is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)8-10-7-9-5-3-4-6-11(9)15-10/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLPDXWGZPIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


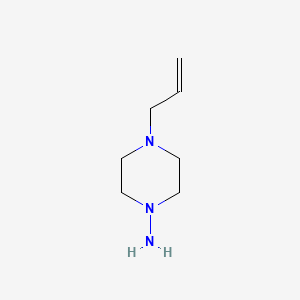
![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)
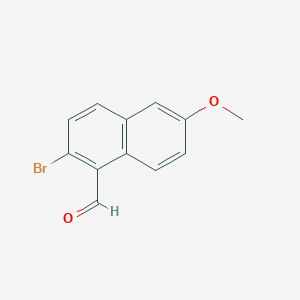




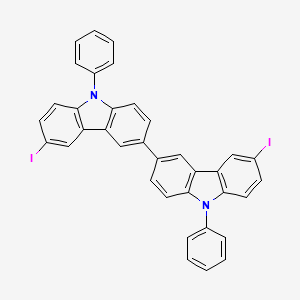

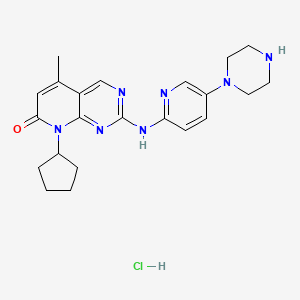
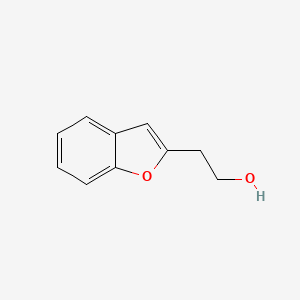
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)
